molecular formula C14H22N2O2 B8547518 t-Butyl 2-(4-methylaminophenyl)ethylcarbamate

t-Butyl 2-(4-methylaminophenyl)ethylcarbamate

Cat. No. B8547518
M. Wt: 250.34 g/mol
InChI Key: SKRRSMNKDRHDTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06177454B1

Procedure details

2.03 g of 2-(4-methylaminophenyl)ethylamine and 3.20 g of di-t-butylcarbonate were subjected to an acylation reaction to obtain 3.20 g of t-butyl 2-(4-methylaminophenyl)ethylcarbamate.
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][NH2:11])=[CH:5][CH:4]=1.[C:12]([O:16][C:17](=O)[O:18]C(C)(C)C)([CH3:15])([CH3:14])[CH3:13]>>[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][NH:11][C:17](=[O:18])[O:16][C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
2.03 g
Type
reactant
Smiles
CNC1=CC=C(C=C1)CCN
Name
Quantity
3.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(OC(C)(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC1=CC=C(C=C1)CCNC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.